4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol
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Overview
Description
4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 4-methoxyphenyl group and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Substitution with 4-Methoxyphenyl Group:
Attachment of the Phenol Group: The phenol group can be introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative of phenol and a halogenated pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated precursors, nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Quinones
Reduction: Dihydropyrimidine derivatives
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-2-pyrimidinamine
- 4-(4-Methylphenyl)-2,2’:6’,2’'-terpyridine
- 2-(4-Methoxyphenyl)pyrimidine
Uniqueness
4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with both a 4-methoxyphenyl group and a phenol group sets it apart from other similar compounds, making it a valuable molecule for various research applications.
Properties
IUPAC Name |
4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-15-8-4-12(5-9-15)16-10-11-18-17(19-16)13-2-6-14(20)7-3-13/h2-11,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFBCULBTJRMBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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